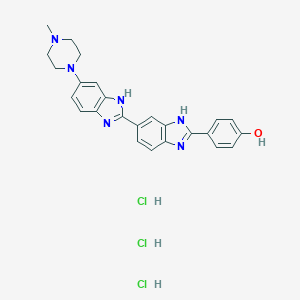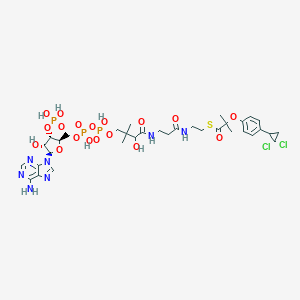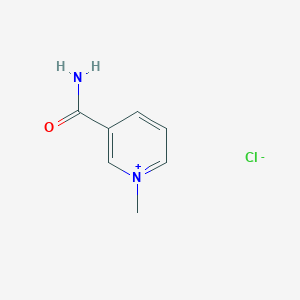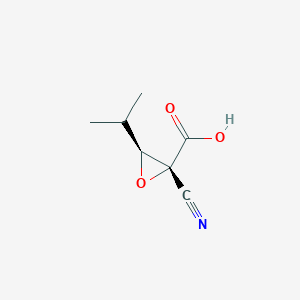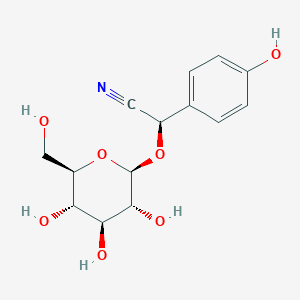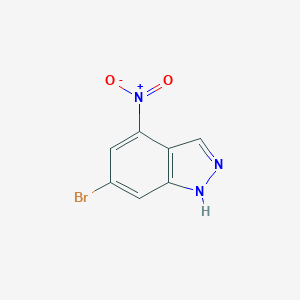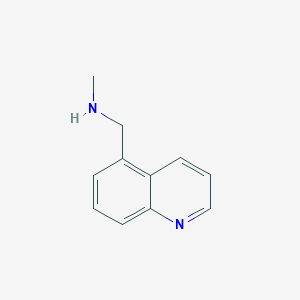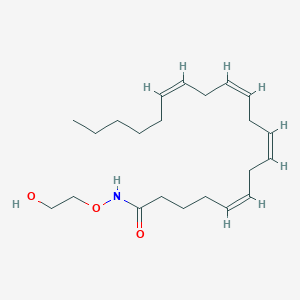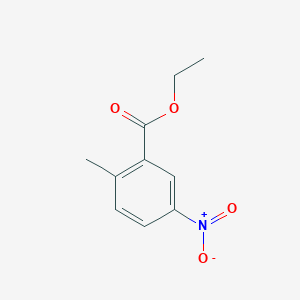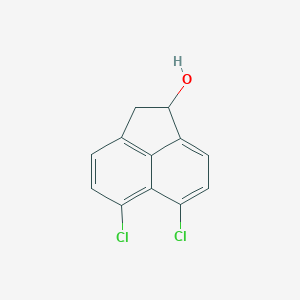
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole, also known as TRY-5, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of tetrahydroindoles and has been shown to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been shown to activate the p53 tumor suppressor pathway, which leads to the induction of apoptosis in cancer cells. 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been shown to exhibit a range of interesting biochemical and physiological effects. In cancer cells, 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been shown to induce apoptosis and inhibit cell growth. In neurological cells, 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been shown to improve cognitive function and have neuroprotective effects. Additionally, 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been shown to have antiviral and antibacterial effects, which may be useful in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has several advantages for lab experiments, including its high purity and stability. However, one limitation of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole is a synthetic compound and may be more expensive than other natural compounds that exhibit similar effects.
Direcciones Futuras
There are several future directions for research on 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole. One area of interest is the development of novel derivatives of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole that exhibit improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole in human clinical trials.
Métodos De Síntesis
The synthesis of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole involves the reaction of 2,3-dihydro-1H-indene with formaldehyde and ammonium acetate in the presence of a catalyst. This reaction produces 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole as the main product. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been studied for its potential therapeutic applications in a range of diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been shown to have antiviral and antibacterial effects.
Propiedades
Número CAS |
111261-72-4 |
|---|---|
Nombre del producto |
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole |
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1,3,4,5-tetrahydrobenzo[cd]indol-3-ylmethanamine |
InChI |
InChI=1S/C12H14N2/c13-6-9-5-4-8-2-1-3-11-12(8)10(9)7-14-11/h1-3,7,9,14H,4-6,13H2 |
Clave InChI |
PKWJZQKTYSEOEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
SMILES canónico |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
Sinónimos |
3-aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole 3-AMTBI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




